5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a phenoxy group, a thiazole ring, and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic etherification of 4-chloronitrobenzene with hydroquinone in N,N-dimethylformamide to produce 4-(4’-nitro phenoxy) phenol . This intermediate can then be further reacted with thiazole derivatives and isoindole-1,3-dione under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-Amino-phenoxy)-2-thiazol-2-yl-isoindole-1,3-dione.
Scientific Research Applications
5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiazole and isoindole moieties can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(4’-Nitro phenoxy) phenol: An intermediate in the synthesis of the target compound.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: A compound with similar structural features and potential biological activity.
4-[4-(4-nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: Compounds with similar functional groups and applications.
Uniqueness
5-(4-NITROPHENOXY)-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H9N3O5S |
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Molecular Weight |
367.3g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H9N3O5S/c21-15-13-6-5-12(25-11-3-1-10(2-4-11)20(23)24)9-14(13)16(22)19(15)17-18-7-8-26-17/h1-9H |
InChI Key |
GUANZFILICPEMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=CS4 |
Origin of Product |
United States |
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